molecular formula C9H12OS B14857216 2-Ethyl-6-(methylthio)phenol

2-Ethyl-6-(methylthio)phenol

Cat. No.: B14857216
M. Wt: 168.26 g/mol
InChI Key: LYTBFMKBBVQHTR-UHFFFAOYSA-N
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Description

2-Ethyl-6-(methylthio)phenol is an organic compound with the molecular formula C9H12OS It is a derivative of phenol, characterized by the presence of an ethyl group at the 2-position and a methylthio group at the 6-position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-6-(methylthio)phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of a suitable precursor, such as 2-ethylphenol, with a methylthio group donor. The reaction typically requires a strong base, such as sodium hydride, to deprotonate the phenol and facilitate the substitution reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 2-Ethyl-6-(methylthio)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Various electrophiles such as halogens, nitro groups, and alkyl groups.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiol derivatives.

    Substitution: Halogenated, nitrated, or alkylated phenol derivatives.

Scientific Research Applications

2-Ethyl-6-(methylthio)phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethyl-6-(methylthio)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the methylthio group can participate in various chemical interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects .

Properties

Molecular Formula

C9H12OS

Molecular Weight

168.26 g/mol

IUPAC Name

2-ethyl-6-methylsulfanylphenol

InChI

InChI=1S/C9H12OS/c1-3-7-5-4-6-8(11-2)9(7)10/h4-6,10H,3H2,1-2H3

InChI Key

LYTBFMKBBVQHTR-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=CC=C1)SC)O

Origin of Product

United States

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